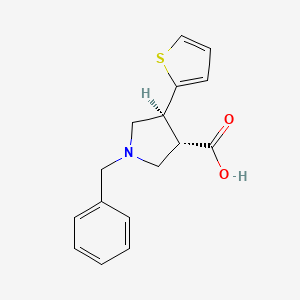

(3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid

Description

(3S,4S)-1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position and a thiophen-2-yl substituent at the 4-position. The compound’s structure combines a five-membered pyrrolidine ring with a carboxylic acid group, a benzyl moiety (providing hydrophobicity), and a sulfur-containing thiophene ring (imparting distinct electronic properties).

Properties

IUPAC Name |

(3S,4S)-1-benzyl-4-thiophen-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-16(19)14-11-17(9-12-5-2-1-3-6-12)10-13(14)15-7-4-8-20-15/h1-8,13-14H,9-11H2,(H,18,19)/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOQJWXJELLGLA-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Industrial Production Methods

Industrial production methods for (3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are commonly employed.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used to study the interactions of chiral molecules with biological systems.

Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related pyrrolidine and piperidine derivatives from the evidence:

Key Observations:

Stereochemical Specificity : The target compound’s (3S,4S) configuration contrasts with racemic mixtures (e.g., compounds in ) and the (3R,4S) isomer in . Stereochemistry significantly impacts receptor binding and metabolic stability.

Substituent Diversity :

- The thiophen-2-yl group in the target introduces sulfur-mediated electronic effects, differing from oxygen-rich substituents (e.g., benzodioxolyl in ) or nitrogen-containing groups (e.g., pyridyl in ).

- The benzyl substituent enhances hydrophobicity compared to tert-butoxycarbonyl (Boc) in or methyl groups in .

Ring Size : Piperidine derivatives (e.g., ) exhibit greater conformational flexibility than pyrrolidine-based analogs due to their six-membered ring structure.

Functional Group Impact on Bioactivity

- Thiophene vs. Aromatic Rings : The thiophene’s electron-rich sulfur atom may facilitate π-π stacking or hydrogen bonding distinct from phenyl or pyridyl groups. For example, trifluoromethylphenyl in enhances lipophilicity and metabolic resistance, whereas methoxyphenyl in offers electron-donating effects.

- Boc vs. Benzyl Protection : Boc groups (e.g., ) are typically used for amine protection during synthesis, whereas the benzyl group in the target may remain intact for direct biological interaction.

Biological Activity

(3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. Its unique structure, featuring a benzyl group and a thiophene ring, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is , with a molecular weight of 287.38 g/mol. The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including (3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid. The compound has been evaluated against various cancer cell lines, particularly focusing on lung adenocarcinoma (A549) cells.

Study Findings:

- Cell Viability Assays: In vitro assays demonstrated that compounds similar to (3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid exhibited significant cytotoxic effects on A549 cells when compared to standard chemotherapeutics like cisplatin. For instance, one study reported a reduction in cell viability to 66% at a concentration of 100 µM after 24 hours of exposure .

- Mechanism of Action: The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. Further research is needed to elucidate these pathways.

Antimicrobial Activity

The antimicrobial properties of (3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid have also been explored. Compounds with similar structures have shown activity against multidrug-resistant strains of bacteria.

Study Findings:

- Inhibition of Bacterial Growth: In vitro studies indicated that certain derivatives exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of the thiophene moiety may enhance the binding affinity to bacterial targets .

- Minimum Inhibitory Concentrations (MICs): Screening against various pathogens revealed MIC values that suggest potential for development as antimicrobial agents. However, some derivatives showed no activity against Gram-negative bacteria .

Comparative Analysis

To better understand the biological activity of (3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid, it is useful to compare it with other related compounds:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| (3R,4R)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid | Similar to target compound | Moderate | Low |

| 5-nitrothiophene derivative | Different substituent | High | Moderate |

| Pyrrolidine analogs without thiophene | Lacks key moiety | Low | Variable |

Case Studies

Case Study 1: Anticancer Screening

In a controlled study involving A549 cells, derivatives were tested for cytotoxicity at varying concentrations. The study found that while some compounds reduced viability significantly at higher concentrations, others demonstrated selective toxicity towards cancer cells over normal cells .

Case Study 2: Antimicrobial Efficacy

A series of pyrrolidine derivatives were tested against MRSA strains. The results indicated that compounds with thiophene substitutions had enhanced antimicrobial properties compared to those without .

Q & A

Q. What are the key steps and methodologies for synthesizing (3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid?

The synthesis typically involves enantioselective formation of the pyrrolidine core, introduction of the benzyl and thiophenyl substituents, and protection/deprotection strategies. Organocatalytic methods are critical for achieving high enantioselectivity, as seen in analogous pyrrolidine derivatives . Microwave-assisted synthesis can enhance reaction efficiency and yield, particularly in cyclization steps . Key steps include:

- Chiral induction using L-tartaric acid-derived starting materials .

- Coupling reactions (e.g., Suzuki-Miyaura for thiophenyl incorporation).

- Carboxylic acid group activation via reagents like DCC (dicyclohexylcarbodiimide) .

- Purification via column chromatography and characterization by NMR and mass spectrometry .

Q. How is the stereochemistry of the compound confirmed, and what analytical techniques are essential?

The (3S,4S) configuration is verified using:

- X-ray crystallography : Resolves bond angles and distances, as demonstrated for structurally similar benzylpyrrolidine derivatives .

- NMR spectroscopy : Diastereotopic proton splitting and NOESY correlations identify spatial arrangements .

- Chiral HPLC : Validates enantiopurity by separating stereoisomers .

Q. What are the primary challenges in maintaining yield and purity during synthesis?

- Side reactions : Competing pathways during thiophenyl incorporation or benzylation require optimized solvent polarity (e.g., dichloromethane or DMF) and temperature control .

- Protecting group strategy : tert-Butoxycarbonyl (Boc) or benzyl carbamate (Cbz) groups prevent undesired interactions but must be removed under mild conditions (e.g., TFA for Boc) .

- Microwave-assisted synthesis : Reduces reaction time and minimizes degradation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking and MD simulations analyze interactions with targets like enzymes or receptors. For example:

- Density Functional Theory (DFT) : Calculates electronic properties of the thiophenyl and carboxylic acid groups to predict binding affinity .

- Pharmacophore mapping : Identifies critical hydrogen-bonding and hydrophobic interactions, as applied to similar pyrrolidine derivatives in antiviral studies .

Q. What strategies resolve contradictions in stereochemical outcomes from different synthetic routes?

Discrepancies arise from variations in chiral auxiliaries or catalysts. Solutions include:

- Chiral resolution : Use of diastereomeric salts (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

- Catalyst screening : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) improve stereocontrol .

- In-situ monitoring : ReactIR or LC-MS tracks intermediates to adjust reaction conditions dynamically .

Q. How does the thiophenyl substituent influence reactivity in downstream functionalization?

The electron-rich thiophene enhances electrophilic substitution but may lead to side reactions (e.g., sulfoxide formation). Mitigation strategies:

- Protecting thiophene : Temporary silylation or methylation during harsh reactions .

- Radical-based reactions : Thiophene’s stability under radical conditions enables selective C–H functionalization .

Q. What are the limitations of current synthetic routes, and how can they be improved?

- Low scalability : Multi-step protocols with Boc/Cbz groups hinder large-scale production. Continuous flow reactors and automated systems improve reproducibility .

- Yield bottlenecks : Microwave-assisted steps and catalyst recycling (e.g., immobilized organocatalysts) enhance efficiency .

Methodological Considerations

Q. How are reaction mechanisms validated for key transformations (e.g., cyclization)?

- Kinetic isotope effects (KIE) : Identify rate-determining steps in pyrrolidine ring formation .

- Intermediate trapping : Quench reactions to isolate and characterize transient species via NMR or MS .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

- Enzyme inhibition assays : Fluorescence-based screens for targets like proteases or kinases .

- Cell viability assays : MTT or ATP-lite assays to assess cytotoxicity in cancer models .

Q. How do solvent and temperature affect enantioselectivity in asymmetric synthesis?

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in organocatalytic steps, improving ee (enantiomeric excess) .

- Low-temperature reactions (–20°C to 0°C) : Reduce kinetic resolution, favoring desired stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.